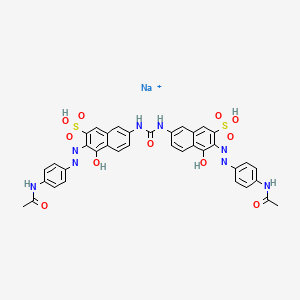
7,7'-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industry. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt typically involves a multi-step organic synthesis processThe final step involves the formation of the carbonyldiimino linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs advanced chemical synthesis techniques to ensure high yield and purity. The process is optimized for large-scale production, involving precise control of reaction parameters such as temperature, pH, and reaction time to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfonated naphthalene derivatives, while reduction typically produces aromatic amines .
Applications De Recherche Scientifique
7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for various staining and detection methods.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups in the compound can interact with different molecular targets, leading to changes in their chemical and physical properties. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonic) acid, sodium salt
- Hexasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-sulfonato-4-((4-sulfonatophenyl)azo)phenyl)azo)-2-naphthalenesulfonate)
Uniqueness
7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt is unique due to its specific structural features, such as the presence of acetamido groups and the specific arrangement of azo and hydroxyl groups. These features contribute to its distinct chemical properties and applications .
Propriétés
Numéro CAS |
83232-28-4 |
|---|---|
Formule moléculaire |
C37H30N8NaO11S2+ |
Poids moléculaire |
849.8 g/mol |
Nom IUPAC |
sodium;3-[(4-acetamidophenyl)diazenyl]-7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C37H30N8O11S2.Na/c1-19(46)38-23-3-7-25(8-4-23)42-44-33-31(57(51,52)53)17-21-15-27(11-13-29(21)35(33)48)40-37(50)41-28-12-14-30-22(16-28)18-32(58(54,55)56)34(36(30)49)45-43-26-9-5-24(6-10-26)39-20(2)47;/h3-18,48-49H,1-2H3,(H,38,46)(H,39,47)(H2,40,41,50)(H,51,52,53)(H,54,55,56);/q;+1 |
Clé InChI |
ZQPHRSBCSISGLT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


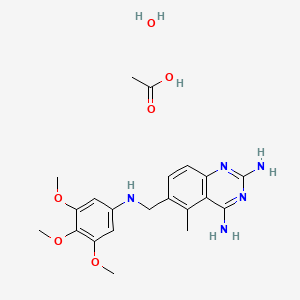
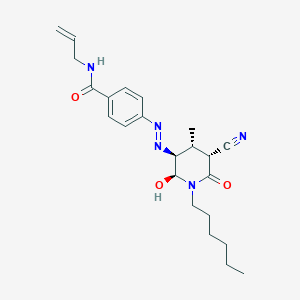
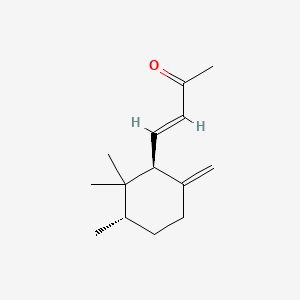
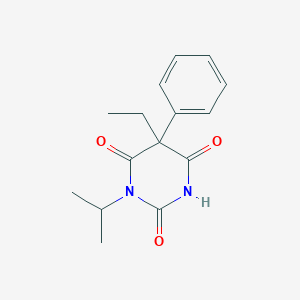
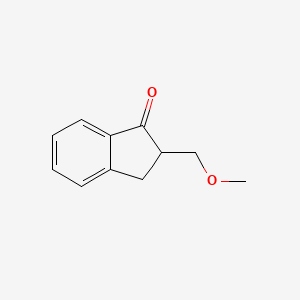




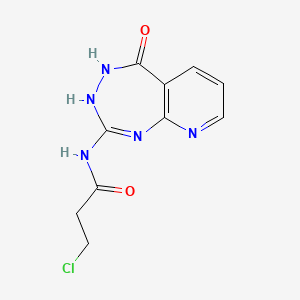

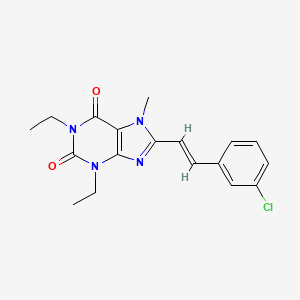

![[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B15192267.png)
